4-(Tert-Butoxy)Benzaldehyde

Catalog No.
S663013
CAS No.
57699-45-3
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-Butoxy)Benzaldehyde

CAS Number

57699-45-3

Product Name

4-(Tert-Butoxy)Benzaldehyde

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3

InChI Key

VWSFZYXXQDKXKQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)C=O

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=O

The exact mass of the compound 4-(Tert-Butoxy)Benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Tert-Butoxy)benzaldehyde is a protected form of 4-hydroxybenzaldehyde, utilized in organic synthesis when the reactivity of the phenolic hydroxyl group must be masked. The defining feature of this compound is the tert-butyl ether linkage, which provides robust stability under basic, nucleophilic, and reductive (catalytic hydrogenation) conditions. However, this group is intentionally designed for facile cleavage under mild acidic conditions, allowing for the quantitative regeneration of the parent phenol, 4-hydroxybenzaldehyde, at a strategic point in a synthesis. This specific combination of stability and controlled lability makes it a critical intermediate for multi-step synthetic routes.

Direct substitution with simpler analogs often leads to process failure or synthetic dead ends. Using the unprotected 4-hydroxybenzaldehyde is incompatible with subsequent steps involving strong bases (e.g., Wittig or Grignard reagents), as the acidic phenolic proton will quench the reagent. Choosing 4-methoxybenzaldehyde (anisaldehyde) results in a methoxy group that is exceptionally difficult to cleave, requiring harsh, non-selective reagents like boron tribromide, which are unsuitable for complex molecules. Opting for 4-(benzyloxy)benzaldehyde introduces a benzyl ether that, while removable, requires catalytic hydrogenolysis—a method that is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups that may be present elsewhere in the molecule. Therefore, 4-(tert-butoxy)benzaldehyde is procured specifically for its unique deprotection profile, which is orthogonal to these other common protecting strategies.

Facile, High-Yield Deprotection Under Mild Aqueous Acid Conditions

The primary value of the tert-butoxy protecting group is its clean and efficient removal. In a documented procedure, 4-(tert-butoxy)benzaldehyde is converted to 4-hydroxybenzaldehyde in 92% yield by simple heating with 10% aqueous hydrochloric acid. This contrasts sharply with the harsh and often substrate-incompatible conditions required to cleave the highly stable methyl ether of 4-methoxybenzaldehyde, which typically necessitates strong Lewis acids like boron tribromide.

Evidence DimensionDeprotection Yield & Conditions
Target Compound Data92% yield with 10% aq. HCl at 95-100°C
Comparator Or Baseline4-Methoxybenzaldehyde: Requires harsh reagents (e.g., BBr3, HBr) often at low temperatures and under anhydrous conditions.
Quantified DifferenceEnables near-quantitative phenol recovery using common, inexpensive laboratory reagents versus specialized, hazardous, and moisture-sensitive reagents.
ConditionsHydrolysis in dilute aqueous acid as described in patent EP0025883A1.

This ensures a high-yield, operationally simple, and scalable final step for recovering the target phenolic compound, improving overall process economy.

Orthogonal Synthesis Compatibility: Complete Stability During Catalytic Hydrogenation

The tert-butyl ether group is completely stable under conditions of catalytic hydrogenolysis (e.g., H2 gas with a Palladium catalyst). This is in direct opposition to the 4-(benzyloxy)benzaldehyde analog, whose benzyl ether group is specifically designed to be cleaved under these exact conditions. This orthogonal stability allows for the selective reduction of other functional groups, such as alkynes, alkenes, or nitro groups, elsewhere in the molecule without risking premature deprotection of the phenol.

Evidence DimensionStability to Catalytic Hydrogenolysis (e.g., H2, Pd/C)
Target Compound DataStable, no cleavage of the tert-butyl ether bond.
Comparator Or Baseline4-(Benzyloxy)benzaldehyde: Labile, the benzyl ether is cleaved to yield the free phenol.
Quantified DifferenceProvides 100% selectivity in synthetic routes requiring hydrogenation, whereas the benzyl analog would provide 0% selectivity.
ConditionsStandard catalytic hydrogenation conditions (e.g., H2, Pd/C, ambient temperature and pressure) in solvents like ethanol or ethyl acetate.

This enables complex synthetic strategies where both acid-labile and hydrogenation-labile protecting groups are used, allowing for selective, sequential deprotection.

Enabling Base-Mediated Carbonyl Chemistry Incompatible with Free Phenols

Carbon-carbon bond forming reactions at the aldehyde, such as the Wittig or Horner-Wadsworth-Emmons olefination, require strongly basic conditions (e.g., using n-BuLi, NaH, or KOtBu). The unprotected 4-hydroxybenzaldehyde cannot be used as a substrate because its acidic phenolic proton (pKa ~7-8) would immediately quench the basic reagents, halting the desired reaction. By masking the phenol as a non-acidic tert-butyl ether, 4-(tert-butoxy)benzaldehyde allows these critical olefination reactions to proceed efficiently, leading to high yields of the desired vinyl-substituted products.

Evidence DimensionCompatibility with Strong Bases in C-C Bond Formation
Target Compound DataCompatible; allows olefination to proceed in high yield.
Comparator Or Baseline4-Hydroxybenzaldehyde: Incompatible; results in acid-base neutralization and low to zero yield of the desired product.
Quantified DifferenceShifts reaction feasibility from impossible or extremely low-yielding to a standard, high-yielding laboratory procedure.
ConditionsTypical Wittig reaction conditions involving phosphonium ylides generated by strong bases.

It is the essential choice for synthesizing downstream products like stilbenes or other vinyl aromatics where the final structure requires a free 4-hydroxyl group.

Multi-Step Synthesis of 4-Hydroxystilbenes and Analogs (e.g., Resveratrol Derivatives)

This compound is the precursor of choice for synthesizing 4-hydroxystilbenes. It is used in a base-mediated olefination reaction (e.g., Wittig or Heck) to construct the stilbene backbone, a reaction that would fail with unprotected 4-hydroxybenzaldehyde. The resulting tert-butoxy-protected stilbene is then easily hydrolyzed using mild acid to reveal the final phenolic product in high yield.

Intermediate in Syntheses Requiring Orthogonal Phenol/Alcohol Protection

In complex molecule synthesis, it serves as an ideal phenolic protecting group when other hydroxyl groups are protected as benzyl (Bn) ethers. The tert-butoxy group can be selectively removed with acid, leaving the Bn ethers intact. Conversely, the Bn ethers can be selectively removed by catalytic hydrogenation, leaving the tert-butoxy group untouched. This orthogonality is critical for controlled, sequential manipulations of the molecule.

Development of pH-Sensitive Materials and Prodrugs

As a stable ether that quantitatively releases a functional phenol (4-hydroxybenzaldehyde) under mild acidic conditions, it is a suitable building block for polymers, materials, or prodrugs designed for pH-triggered release. The cleavage reaction is efficient and uses simple aqueous acid, making it a reliable trigger mechanism.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

57699-45-3

Wikipedia

4-(tert-Butoxy)benzaldehyde

Dates

Last modified: 08-15-2023

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